



(S)-TCO-PEG3-amine: A Technical Guide for **Advanced Bioconjugation**

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Compound of Interest		
Compound Name:	(S)-TCO-PEG3-amine	
Cat. No.:	B11829541	Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of (S)-TCO-PEG3-amine, a heterobifunctional linker integral to modern bioconjugation strategies. We will explore its core chemical principles, primary research applications, and detailed experimental protocols, supported by quantitative data and workflow visualizations.

Core Concepts and Mechanism of Action

(S)-TCO-PEG3-amine is a powerful chemical tool composed of three key functional components:

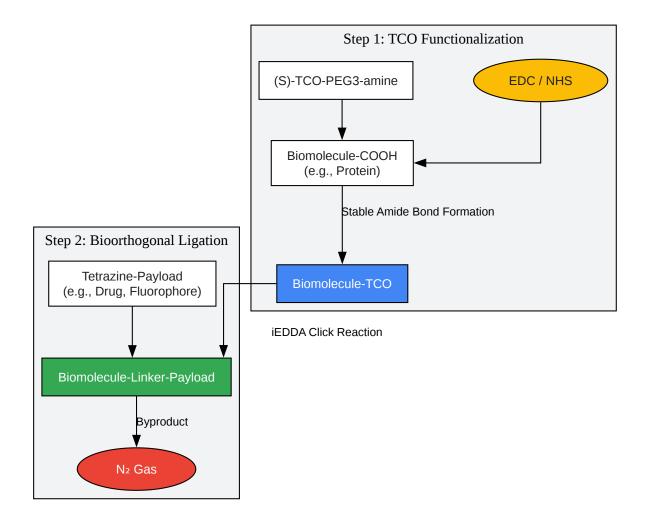
- A trans-cyclooctene (TCO) group: This strained alkene is the reactive moiety that participates in bioorthogonal "click chemistry" reactions.
- A primary amine (-NH₂) group: This functional group provides a reactive handle for covalent attachment to biomolecules.
- A hydrophilic triethylene glycol (PEG3) spacer: This flexible linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2][3]

The primary utility of (S)-TCO-PEG3-amine lies in its ability to facilitate a two-step conjugation process. First, its amine group is used to attach the TCO moiety to a molecule of interest (e.g.,



an antibody, peptide, or nanoparticle) that contains a suitable reactive partner, such as a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.[1][2][4]

Once the molecule is "TCO-functionalized," it can be rapidly and specifically conjugated to another molecule bearing a tetrazine group. This second reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of bioorthogonal click chemistry.[5][6] This reaction is exceptionally fast and chemoselective, meaning it proceeds efficiently in complex biological environments without interfering with native functional groups.[5]



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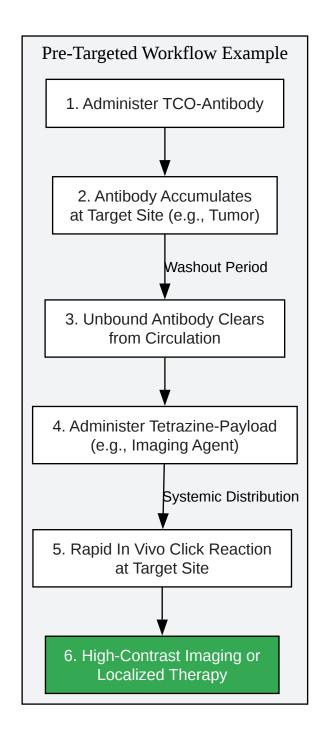
General Bioconjugation Workflow.

Key Applications in Research

The unique properties of **(S)-TCO-PEG3-amine** make it suitable for a wide range of applications where precise molecular linkage is critical.

- Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a
 potent cytotoxic drug (payload) to a monoclonal antibody. The antibody directs the payload to
 a specific target, such as a cancer cell, enhancing therapeutic efficacy while minimizing offtarget toxicity.[7][8]
- PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional
 molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's
 degradation. (S)-TCO-PEG3-amine can serve as a component of the linker connecting the
 target-binding ligand and the E3 ligase ligand.[6][7]
- Pre-targeted Imaging and Therapy: This strategy involves administering the TCO-functionalized biomolecule (e.g., an antibody that targets a tumor) first. After it has accumulated at the target site and unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent or radiopharmaceutical is administered. This approach significantly improves the target-to-background signal ratio.[5]
- Live-Cell Imaging: The biocompatibility of the iEDDA reaction allows for the labeling of specific proteins or cellular components in living cells for advanced microscopy techniques, such as STED nanoscopy.[5][9]
- Surface Immobilization: Researchers can immobilize peptides, proteins, or other biomolecules onto surfaces like magnetic beads or sensor chips for diagnostic assays or purification processes.[1][2]





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Workflow for Pre-targeted Imaging/Therapy.

Quantitative Data Summary

The following tables summarize key physical, chemical, and kinetic properties of **(S)-TCO-PEG3-amine** and its associated reaction.



Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C17H32N2O5	[5][10]
Molecular Weight	~344.5 g/mol	[5][10]
Purity	>95% (typically)	[1][5][10]
Appearance	Colorless to slightly yellow oil	[1][3][5]
Solubility	DMSO, DMF, DCM, THF, Acetonitrile	[5][10]

| Storage Conditions | -20°C, desiccated, avoid light |[5][10] |

Table 2: Reaction Kinetics and Stability

Parameter	Value / Observation	Conditions	Source(s)
Second-Order Rate Constant (k ₂)	~2,000 M ⁻¹ s ⁻¹	TCO reaction with tetrazine in 9:1 methanol/water	[11]
General Rate Constant Range	10 ⁴ - 10 ⁷ M ⁻¹ S ⁻¹	TCO-tetrazine iEDDA reactions	[12]
Aqueous Stability	~10.5% loss of reactivity after 4 weeks	TCO-modified IgG stored at 4°C	[13]

| Aqueous Stability | ~7% loss of reactivity after 4 weeks | TCO-modified IgG stored at -20°C | [13] |

Experimental Protocols

This section provides a generalized, two-step protocol for conjugating a protein (e.g., an antibody) to a payload using **(S)-TCO-PEG3-amine**.



Protocol: Two-Step Protein-Payload Conjugation

Step 1: TCO-Functionalization of a Protein

This procedure describes the modification of a protein's lysine residues or N-terminus by reacting the primary amine of **(S)-TCO-PEG3-amine** with a protein pre-functionalized with an NHS ester. Alternatively, the protein's native carboxyl groups can be activated with EDC/NHS to react with the linker's amine.

Materials:

- Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).
- (S)-TCO-PEG3-amine.
- NHS-ester functionalized molecule OR EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).
- Anhydrous DMSO or DMF.
- Desalting columns or dialysis equipment for purification.
- Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

- Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (like PBS).
- Reagent Preparation: Immediately before use, dissolve (S)-TCO-PEG3-amine in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
- Activation (if starting from carboxyl groups): If modifying the protein's native carboxyl groups, add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.
- Conjugation: Add a 10- to 20-fold molar excess of the (S)-TCO-PEG3-amine stock solution to the activated protein solution.



- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification: Remove excess, unreacted (S)-TCO-PEG3-amine and reaction byproducts by passing the solution through a desalting column or via dialysis against the reaction buffer.
- Characterization: Confirm the degree of labeling (DOL) using analytical methods such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting a sample with a tetrazinefluorophore and measuring absorbance.

Step 2: Bioorthogonal Ligation with a Tetrazine-Payload

This procedure uses the TCO-functionalized protein from Step 1 and reacts it with a tetrazine-modified payload.

Materials:

- Purified TCO-functionalized protein (from Step 1).
- Tetrazine-functionalized payload (drug, fluorophore, etc.).
- Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

- Reagent Preparation: Prepare a stock solution of the tetrazine-payload in a compatible solvent (e.g., DMSO or aqueous buffer).
- Ligation Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-payload to the solution of TCO-functionalized protein.
- Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[5][13] For very low concentration samples, incubation time can be extended.
- Purification (Optional): If necessary, remove any excess tetrazine-payload using sizeexclusion chromatography (SEC) or dialysis, depending on the size difference between the final conjugate and the payload.



 Final Characterization: Analyze the final conjugate using SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and purity.

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